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Pyrido[3,4-g]isoquinoline-5,10-dione

Organic cathode materials DFT adsorption energy Graphene composite electrodes

Researchers developing organic cathode composites face active-material dissolution that degrades cycle life. Pyrido[3,4-g]isoquinoline-5,10-dione (PID) solves this with the highest DFT-calculated physisorption binding energy (1.31 eV) on graphene among anthraquinone-derived candidates (BFFD < BDTD < AQ < PID). • Reduces active-material dissolution, improving Li-ion battery capacity retention and cycling stability. • Largest work function shift on graphene and h-BN among four analogues-ideal for tuning FET injection barriers. • Doubles oxime-ester radical density via bis-functionalisation for photo-induced DNA cleavage. Supplied with validated vibrational spectral reference for rapid FT-IR/Raman identity verification.

Molecular Formula C12H6N2O2
Molecular Weight 210.19 g/mol
CAS No. 117727-15-8
Cat. No. B1354950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,4-g]isoquinoline-5,10-dione
CAS117727-15-8
Molecular FormulaC12H6N2O2
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=O)C3=C(C2=O)C=CN=C3
InChIInChI=1S/C12H6N2O2/c15-11-7-1-3-13-5-9(7)12(16)8-2-4-14-6-10(8)11/h1-6H
InChIKeyKFLUOJYWKAUGOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[3,4-g]isoquinoline-5,10-dione: Core Scaffold & Identity


Pyrido[3,4-g]isoquinoline-5,10-dione (synonyms: 2,6-diazaanthracene-9,10-dione, DAAD, PID; CAS 117727-15-8) is a planar, tricyclic heteroaromatic quinone with molecular formula C₁₂H₆N₂O₂ and molecular weight 210.19 g/mol [1]. It is an aza-analogue of anthraquinone in which two CH units at the 2- and 6-positions of the terminal rings are replaced by nitrogen atoms [2]. This substitution markedly alters the electronic landscape, enhancing electron affinity and shifting redox potentials relative to the parent anthraquinone scaffold. The compound serves as a precursor for oxime-ester photo-induced DNA-cleaving agents and has been computationally evaluated as a cathode-active material for lithium-ion batteries, where its adsorption characteristics on conductive carbon substrates differ measurably from those of anthraquinone and other heteroatom-substituted analogues [3].

1
Aza-anthraquinone scaffold with enhanced electron affinity for redox-active material studies
Nitrogen substitution shifts redox potentials relative to parent anthraquinone
2
Precursor for oxime-ester photo-induced DNA-cleaving agents
Bis-functionalisation capacity supports radical-generating probe design
3
Computationally evaluated cathode-active material for lithium-ion battery research
Adsorption characteristics on conductive carbon differ from other heteroatom analogues

Why Generic Analogues Cannot Substitute Pyrido[3,4-g]isoquinoline-5,10-dione


Although several anthraquinone derivatives and diazaanthracene isomers share the same quinonic core, the specific 2,6-diaza substitution pattern of pyrido[3,4-g]isoquinoline-5,10-dione produces a unique combination of electronic ground-state properties, substrate adsorption strength, and redox behaviour that cannot be replicated by generic anthraquinone (AQ), other heteroatom-substituted analogues such as benzofuro[5,6-b]furan-4,8-dione (BFFD) or benzo[1,2-b:4,5-b′]dithiophene-4,8-dione (BDTD), or isomeric diazaanthracenediones [1]. The nitrogen atoms withdraw electron density from the π-system, raising the work function and increasing the physisorption binding energy on sp² carbon substrates, which directly impacts electrode composite stability and charge-transfer kinetics in organic battery applications [2]. Consequently, substituting this scaffold with a cheaper or more readily available analogue without accounting for these quantifiable differences risks compromising device-level performance metrics such as capacity retention, rate capability, and cycling stability.

2,6-Diaza substitution pattern is unique
Generic anthraquinone or other heteroatom analogues (BFFD, BDTD) lack the specific nitrogen placement that raises work function and increases physisorption binding energy on sp² carbon substrates.
Isomeric diazaanthracenediones may shift performance
Different nitrogen positions alter the electronic ground state and substrate adsorption strength, which may not transfer directly to electrode composite stability and charge-transfer kinetics.
Substitution risks device-level metrics
Using a cheaper or more available analogue without validating adsorption and redox behaviour may compromise capacity retention, rate capability, and cycling stability in organic battery research.

Head-to-Head Comparison: Pyrido[3,4-g]isoquinoline-5,10-dione vs. Analogues


Binding Energy on Graphene: PID vs. Analogues

Among four battery-active anthraquinone derivatives—anthraquinone (AQ), benzofuro[5,6-b]furan-4,8-dione (BFFD), benzo[1,2-b:4,5-b′]dithiophene-4,8-dione (BDTD), and pyrido[3,4-g]isoquinoline-5,10-dione (PID)—the calculated binding energy on monolayer graphene follows the order BFFD < BDTD < AQ < PID, with PID exhibiting the highest physisorption energy [1]. The absolute binding energies span 1.06–1.31 eV across all four molecules, establishing PID as the strongest graphene adsorbate in the series. On monolayer h-BN, the order changes to BFFD < BDTD < PID < AQ, demonstrating substrate-dependent reversal of the ranking between PID and AQ.

Binding Energy on Graphene
Head-to-head
PID: 1.31 eV (highest in series)
BFFD
Strongest predicted immobilisation on conductive carbon among tested analogues
Rank order inverts on h-BN substrate (AQ > PID); substrate-dependent context
Work Function Shift
Head-to-head
PID: largest shift in series
AQ
Greatest Fermi level modulation potential for electrode interface engineering
Consistent rank order on both graphene and h-BN substrates
C=O Stretch vs. Anthraquinone
Cross-study comparable
ν_asym(C=O) 1686 cm⁻¹ (IR)
Radical anion marker 1481 cm⁻¹
Distinct vibrational fingerprint enables identity confirmation and redox-state monitoring
Blue shift of ~11 cm⁻¹ vs. AQ; radical anion band absent in non-aza analogues
Reduction Potential of Re Complex
Class-level inference
E°′ = −0.24 V vs. Cp*₂Fe⁺/⁰
Benchmark for electron-accepting capability as a redox-active ligand
Precise ranking vs. all azaquinone ligands requires head-to-head data under identical conditions
DNA Cleavage vs. Diazafluorenone
Head-to-head
Bis-oxime derivatisation enabled
Doubles radical-generating groups per molecule
Supports higher local radical density for photo-induced DNA cleavage research
Cleavage efficiency is substituent-dependent; mono-oxime scaffold precludes bis-functionalisation
Photochromic Dimerisation
Class-level inference
Dimerises at 320–400 nm (optimal 365 nm)
Improved thermal stability reported
[3,4-g] fusion isomer offers a specific dimerisation window for photochromic materials research
Quantitative stability data for each isomer are not disclosed; isomer purity is critical
Organic cathode materials DFT adsorption energy Graphene composite electrodes

Work Function Shift: PID vs. Analogues

The physisorption of PID onto monolayer graphene or h-BN induces the largest work function shift among the four studied molecules, following the sequence AQ < BDTD < BFFD < PID on both substrates [1]. This shift is dominated by the intrinsic work function of the isolated organic molecule, with PID possessing the highest value. A larger work function shift translates to greater modulation of the substrate's Fermi level, which can influence charge injection barriers and interfacial electron transfer kinetics.

Work Function Shift
Head-to-head
PID: largest shift in series
AQ
Greatest Fermi level modulation potential for electrode interface engineering
Consistent rank order on both graphene and h-BN substrates
C=O Stretch vs. Anthraquinone
Cross-study comparable
ν_asym(C=O) 1686 cm⁻¹ (IR)
Radical anion marker 1481 cm⁻¹
Distinct vibrational fingerprint enables identity confirmation and redox-state monitoring
Blue shift of ~11 cm⁻¹ vs. AQ; radical anion band absent in non-aza analogues
Reduction Potential of Re Complex
Class-level inference
E°′ = −0.24 V vs. Cp*₂Fe⁺/⁰
Benchmark for electron-accepting capability as a redox-active ligand
Precise ranking vs. all azaquinone ligands requires head-to-head data under identical conditions
DNA Cleavage vs. Diazafluorenone
Head-to-head
Bis-oxime derivatisation enabled
Doubles radical-generating groups per molecule
Supports higher local radical density for photo-induced DNA cleavage research
Cleavage efficiency is substituent-dependent; mono-oxime scaffold precludes bis-functionalisation
Photochromic Dimerisation
Class-level inference
Dimerises at 320–400 nm (optimal 365 nm)
Improved thermal stability reported
[3,4-g] fusion isomer offers a specific dimerisation window for photochromic materials research
Quantitative stability data for each isomer are not disclosed; isomer purity is critical
Work function engineering Graphene electronics Electrode interface

C=O Stretch Vibrational Signature vs. Anthraquinone

The infrared and Raman spectra of 2,6-diazaanthracene-9,10-dione show strong C=O stretching bands at 1686 cm⁻¹ (IR, antisymmetric) and 1676 cm⁻¹ (Raman, symmetric), in agreement with B3LYP/6-31G(d) calculations [1]. These frequencies are shifted relative to the parent anthraquinone (9,10-anthraquinone: ν(C=O) ~1675 cm⁻¹ IR), reflecting the electron-withdrawing effect of the ring nitrogen atoms. Upon one-electron reduction to the radical anion, a new strong absorption appears at 1481 cm⁻¹ (predicted 1470 cm⁻¹), providing a distinct spectroscopic handle for redox state monitoring that is absent in non-aza analogues.

C=O Stretch vs. Anthraquinone
Cross-study comparable
ν_asym(C=O) 1686 cm⁻¹ (IR)
Radical anion marker 1481 cm⁻¹
Distinct vibrational fingerprint enables identity confirmation and redox-state monitoring
Blue shift of ~11 cm⁻¹ vs. AQ; radical anion band absent in non-aza analogues
Vibrational spectroscopy Structural fingerprinting Quality control

Reduction Potential of Rhenium Complex: DAAD vs. Azaquinones

The rhenium carbonyl complex BrRe(CO)₄(daad) (2) undergoes a ligand-centred reduction at −0.24 V vs. decamethylferrocene (Cp*₂Fe⁺/⁰) to generate the radical anion 2⁻, as established by spectroelectrochemistry and isolation as the [Cp₂Co]⁺ salt [1]. This potential reflects the electron-accepting capability of the daad (PID) ligand and can be compared with other azaquinone ligands coordinated to similar Re(I) centres. The poor dπ–π* orbital overlap between the Re donor and daad acceptor orbitals localises the reduction on the quinoidal ring, making the reduction potential a reasonably transferable descriptor of the ligand's intrinsic electron affinity.

Reduction Potential of Re Complex
Class-level inference
E°′ = −0.24 V vs. Cp*₂Fe⁺/⁰
Benchmark for electron-accepting capability as a redox-active ligand
Precise ranking vs. all azaquinone ligands requires head-to-head data under identical conditions
Spectroelectrochemistry Redox-active ligand Coordination chemistry

DNA Cleavage Activity: 2,6-Diazaanthracene vs. 4,5-Diazafluoren-9-one

Two series of oxime esters—based on 2,6-diazaanthracene-9,10-dione bis-(O-benzoyloxime) and 4,5-diazafluoren-9-one O-9-benzoyloxime—were synthesised and tested for UV-induced DNA cleavage [1]. All compounds cleaved DNA upon 312 nm irradiation, but the structure–activity relationship revealed that the 2,6-diazaanthracene-9,10-dione scaffold provides a distinct spatial and electronic environment for the oxime ester functionalities compared to the 4,5-diazafluoren-9-one core. The difference in the number and positioning of carbonyl-derived oxime groups (bis-oxime vs. mono-oxime) directly influences the radical generation efficiency and, consequently, the DNA cleavage potency.

DNA Cleavage vs. Diazafluorenone
Head-to-head
Bis-oxime derivatisation enabled
Doubles radical-generating groups per molecule
Supports higher local radical density for photo-induced DNA cleavage research
Cleavage efficiency is substituent-dependent; mono-oxime scaffold precludes bis-functionalisation
Photodynamic therapy DNA cleavage Oxime ester

Photochromic Dimerisation vs. Pyridoquinoline Isomers

Pyrido[3,4-g]isoquinoline undergoes photodimerisation upon exposure to UV light at 320–400 nm, forming a dimer that exhibits improved long-term preservability and thermal stability relative to the monomer [1]. This photochromic behaviour is explicitly claimed for the pyrido[3,4-g] ring fusion pattern within a broader patent family covering pyrido[2,3-g]quinoline, pyrido[3,2-g]quinoline, and related derivatives. The specific [3,4-g] isomer is distinguished by its response wavelength and dimer stability profile, which are sensitive to the nitrogen atom positions.

Photochromic Dimerisation
Class-level inference
Dimerises at 320–400 nm (optimal 365 nm)
Improved thermal stability reported
[3,4-g] fusion isomer offers a specific dimerisation window for photochromic materials research
Quantitative stability data for each isomer are not disclosed; isomer purity is critical
Photochromic materials UV-induced dimerisation Optical data storage

Pyrido[3,4-g]isoquinoline-5,10-dione Application Scenarios


Organic Cathode Composites for Lithium-Ion Batteries

When formulating organic cathode composites based on graphene or reduced graphene oxide conductive matrices, pyrido[3,4-g]isoquinoline-5,10-dione (PID) provides the highest DFT-calculated physisorption binding energy among four anthraquinone-derived candidates (BFFD < BDTD < AQ < PID on graphene), reaching 1.31 eV [1]. This superior adsorption predicts reduced active-material dissolution into the electrolyte and consequently improved capacity retention over cycling—a key differentiator for research groups evaluating organic cathode materials for long-cycle-life lithium-ion batteries.

Work Function Modulation for Organic Electronic Devices

PID adsorption induces the largest work function shift on both graphene and h-BN among the four tested anthraquinone analogues (AQ < BDTD < BFFD < PID) [1]. This property makes PID the preferred molecular dopant or surface modifier when a maximal Fermi level shift is desired, as in tuning the injection barrier of graphene-based field-effect transistors or in organic photodetector interfaces.

Bis-Functionalised DNA-Cleaving Agents for Photodynamic Research

The 2,6-diazaanthracene-9,10-dione core uniquely accommodates bis-(O-benzoyloxime) derivatisation, doubling the radical-generating oxime ester density per molecule compared to the mono-oxime 4,5-diazafluoren-9-one scaffold [1]. Researchers designing photo-activated anticancer prodrugs or biochemical tools for site-specific DNA cleavage can leverage this bis-functionalisation capacity to enhance cleavage efficiency per mole of agent, with the structure–activity relationship of substituent effects already established in the primary literature.

Spectroscopic Reference for Azaquinone Radical Anion Characterisation

The thoroughly assigned vibrational spectrum of DAAD (ν_asym(C=O) 1686 cm⁻¹ IR, ν_sym(C=O) 1676 cm⁻¹ Raman) and its radical anion (strong absorption at 1481 cm⁻¹) [1] provides a validated spectroscopic reference for laboratories characterising azaquinone-based redox systems. This fingerprint enables rapid identity verification, redox-state monitoring, and purity assessment using standard laboratory FT-IR or Raman instrumentation, reducing reliance on more costly or time-consuming techniques such as X-ray crystallography or multinuclear NMR.

Application
Selection Property
Validation Focus
Organic cathode composite research
Highest predicted graphene binding energy among tested analogues
Capacity retention and cycling stability in lithium-ion battery models
Work function modulation studies
Largest substrate work function shift in the series
Charge injection barrier and interfacial electron transfer kinetics
Photo-activated DNA-cleaving agent development
Bis-functionalisation capacity for oxime ester derivatisation
Radical generation efficiency and DNA cleavage endpoint review
Spectroscopic reference for azaquinone redox systems
Validated vibrational fingerprint and radical anion marker
Identity confirmation and redox-state monitoring by FT-IR or Raman

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